BRD4 Degradation Potency vs. dBET1
In a direct head-to-head comparison, SJ995973 (compound 4c) demonstrates a BRD4 degradation DC50 of 0.87 nM in MV4-11 human acute myeloid leukemia cells, which is more than 100-fold lower than the reported EC50/DC50 of its thalidomide-based analogue dBET1 (430 nM in similar cellular contexts) [1][2]. The maximal degradation (Dmax) achieved by SJ995973 is 99%, indicating near-complete depletion of BRD4 protein levels [1].
| Evidence Dimension | BRD4 protein degradation potency (DC50) |
|---|---|
| Target Compound Data | 0.87 nM |
| Comparator Or Baseline | dBET1: 430 nM |
| Quantified Difference | ~494-fold lower DC50 (more potent) |
| Conditions | MV4-11 human acute myeloid leukemia cells; Western blot quantification |
Why This Matters
This >100-fold potency advantage directly translates to the use of significantly lower compound concentrations in cellular assays, reducing off-target effects, minimizing vehicle toxicity, and enabling more robust and reproducible BRD4 degradation studies in sensitive leukemia models.
- [1] Min, J., et al. (2021). Phenyl-Glutarimides: Alternative Cereblon Binders for the Design of PROTACs. Angewandte Chemie International Edition, 60(51), 26663-26670. View Source
- [2] Winter, G. E., et al. (2015). Phthalimide conjugation as a strategy for in vivo target protein degradation. Science, 348(6241), 1376-1381. View Source
